REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([O:12][CH3:13])=[O:11].CCN(CC)CC>CC#N>[CH3:13][O:12][C:10](=[O:11])[CH2:9][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
484 mg
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=C1
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CSC1=NC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 752 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |